molecular formula C25H27N3O3S B7535361 2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide

2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide

Cat. No.: B7535361
M. Wt: 449.6 g/mol
InChI Key: UPKMYRBVDQWEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide: is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a carbonyl group, and a benzenesulfonamide framework. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide typically involves multiple steps:

    Formation of Benzylpiperazine: The initial step involves the synthesis of benzylpiperazine from piperazine and benzyl chloride under basic conditions.

    Carbonylation: The benzylpiperazine is then reacted with a carbonylating agent such as phosgene or triphosgene to introduce the carbonyl group.

    Sulfonamide Formation: The final step involves the reaction of the carbonylated benzylpiperazine with N-methyl-N-phenylbenzenesulfonamide. This step is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and receptor binding.

    Chemical Biology: It serves as a probe in chemical biology to investigate the mechanisms of sulfonamide-based drugs.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The benzylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites.

Comparison with Similar Compounds

Similar Compounds

    N-phenylbenzenesulfonamide: Lacks the benzylpiperazine and carbonyl groups, making it less complex.

    4-benzylpiperazine: Does not have the sulfonamide and carbonyl functionalities.

    N-methylbenzenesulfonamide: Similar sulfonamide structure but without the benzylpiperazine moiety.

Uniqueness

2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide is unique due to its combination of a benzylpiperazine moiety with a sulfonamide group, which imparts distinct pharmacological properties. This combination allows it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-26(22-12-6-3-7-13-22)32(30,31)24-15-9-8-14-23(24)25(29)28-18-16-27(17-19-28)20-21-10-4-2-5-11-21/h2-15H,16-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKMYRBVDQWEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.